N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide
Description
N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the thiazole ring further enhances its potential biological activities, making it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-10(19)17-14-16-9-13(22-14)23(20,21)18-12-7-5-4-6-11(12)8-15(18,2)3/h4-7,9H,8H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBWAULJUWKMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2C3=CC=CC=C3CC2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitro groups can be used under acidic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, including serotonin and dopamine receptors, which are involved in neurotransmission. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Thiazole derivatives: Compounds with similar thiazole ring structure, used in various medicinal applications
Uniqueness
N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide is unique due to the combination of the indole and thiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
